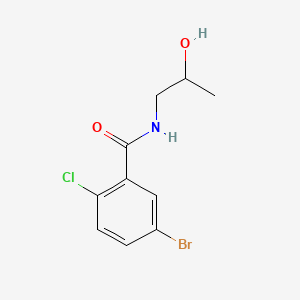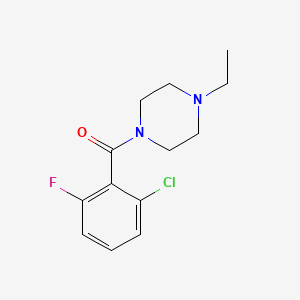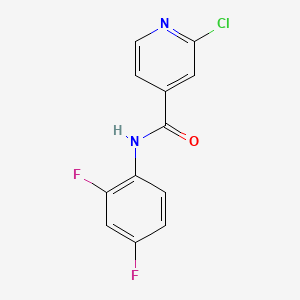
ELUGENT DETERGENT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ELUGENT DETERGENT is a non-ionic detergent composed of a mixture of alkyl glucosides. It is commonly used in scientific research for the solubilization and purification of membrane-bound proteins. This detergent is known for its effectiveness in maintaining the native conformation and activity of proteins, making it a valuable tool in various biochemical and biophysical studies .
Aplicaciones Científicas De Investigación
ELUGENT DETERGENT is widely used in various scientific research applications, including:
Chemistry: Used for the solubilization of hydrophobic compounds and the purification of membrane-bound proteins.
Biology: Facilitates the extraction and stabilization of membrane proteins for structural and functional studies.
Medicine: Employed in the formulation of pharmaceutical products to enhance the solubility and bioavailability of active ingredients.
Industry: Utilized in the production of cosmetics, personal care products, and cleaning agents due to its mild and non-irritating properties
Mecanismo De Acción
Target of Action
The primary targets of ELUGENT Detergent are membrane-bound proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell recognition.
Mode of Action
This compound interacts with its targets by solubilizing and stabilizing membrane proteins . This is achieved by disrupting lipid-lipid and lipid-protein interactions within the lipid bilayer . The detergent efficiently maintains the native conformation and activity of membrane proteins, facilitating their purification, crystallization, and functional characterization .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involving membrane proteins. By solubilizing these proteins, the detergent facilitates their extraction and study, enabling a better understanding of their structure and function .
Result of Action
The action of this compound results in the solubilization and stabilization of membrane-bound proteins . This allows for the extraction of these proteins in their native form, preserving their structure and function . This is particularly useful in research settings, where these proteins can be further studied and characterized .
Análisis Bioquímico
Biochemical Properties
ELUGENT DETERGENT plays a crucial role in biochemical reactions, particularly in the solubilization and purification of membrane-bound proteins. It interacts with enzymes, proteins, and other biomolecules by disrupting hydrophobic interactions that are essential for the stability of biological membranes. This detergent is similar to n-octyl-β-D-glucopyranoside and TRITON X-100, which are also used for solubilizing membrane proteins. The amphipathic nature of this compound allows it to interact with both hydrophobic and hydrophilic molecules, facilitating the solubilization of proteins and lipids into aqueous solutions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the integrity of cellular membranes, leading to cell lysis. This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. By solubilizing membrane proteins, this compound can alter the localization and function of these proteins, impacting cellular processes such as signal transduction and metabolic pathways .
Molecular Mechanism
The mechanism of action of this compound involves its ability to disrupt hydrophobic interactions within biological membranes. At the molecular level, this compound binds to the hydrophobic regions of membrane proteins and lipids, solubilizing them into aqueous solutions. This binding interaction can lead to the inhibition or activation of enzymes, depending on the specific protein and its role in cellular processes. Additionally, this compound can influence gene expression by altering the localization and function of membrane-bound transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the detergent can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under various storage conditions, but its effectiveness can decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in membrane integrity and protein solubilization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively solubilize membrane proteins without causing significant toxicity. At high doses, this compound can cause adverse effects, including cell lysis and toxicity. Threshold effects have been observed, where a certain concentration of this compound is required to achieve effective solubilization without causing harm to the cells .
Metabolic Pathways
This compound is involved in various metabolic pathways by interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by altering the solubilization and function of membrane-bound enzymes. The detergent’s ability to disrupt hydrophobic interactions can impact the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the detergent, affecting its activity and function. This compound can be localized to specific cellular compartments, where it exerts its effects on membrane proteins and lipids .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the activity and function of the detergent, as it interacts with membrane-bound proteins and lipids. This compound can be found in various cellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ELUGENT DETERGENT is synthesized through the reaction of glucose with fatty alcohols under acidic conditions. The process involves the formation of alkyl glucosides through a glycosidation reaction. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid
Solvent: Aqueous medium
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale glycosidation reactions using continuous reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: ELUGENT DETERGENT primarily undergoes hydrolysis and oxidation reactions. The hydrolysis of alkyl glucosides results in the formation of glucose and fatty alcohols. Oxidation reactions can lead to the formation of corresponding fatty acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: Glucose and fatty alcohols.
Oxidation: Fatty acids.
Comparación Con Compuestos Similares
- n-Octyl-β-D-glucopyranoside
- Triton X-100
- n-Octyl-β-D-maltoside
Comparison: ELUGENT DETERGENT is similar to n-Octyl-β-D-glucopyranoside and Triton X-100 in terms of its ability to solubilize and purify membrane-bound proteins. it is considered a relatively low-cost alternative to these detergents, making it more accessible for large-scale applications. Additionally, this compound has a high hydrophilic-lipophilic balance (HLB) number of 13.1, which indicates its strong solubilizing properties .
Propiedades
Número CAS |
132778-08-6 |
|---|---|
Fórmula molecular |
C11H16ClNO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









